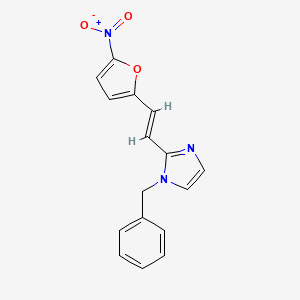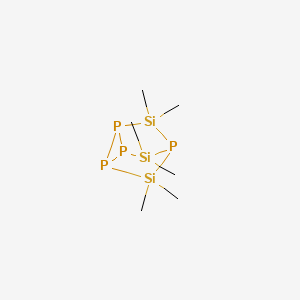![molecular formula C14H13NO4S B14470421 Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate CAS No. 72793-65-8](/img/structure/B14470421.png)
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate is an organic compound that features a nitronaphthalene moiety linked to an ethyl ester through a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.
Formation of the Sulfanyl Intermediate: 1-nitronaphthalene is then reacted with a thiol compound to introduce the sulfanyl group.
Esterification: The resulting sulfanyl intermediate is esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: 1-amino-naphthalene derivative.
Substitution: Various substituted naphthalene derivatives.
Hydrolysis: Corresponding carboxylic acid.
科学研究应用
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or photonic properties.
Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.
作用机制
The mechanism of action of Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its nitro and sulfanyl groups, potentially inhibiting or modifying their activity. The exact molecular targets and pathways would require further experimental validation.
相似化合物的比较
Similar Compounds
1-Nitronaphthalene: Shares the nitronaphthalene core but lacks the sulfanyl and ester groups.
Ethyl 2-nitrobenzoate: Contains a nitro group and an ester but on a benzene ring instead of a naphthalene ring.
Thioesters of Naphthalene: Compounds with a thioester linkage to a naphthalene ring.
Uniqueness
Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate is unique due to the combination of its nitronaphthalene core, sulfanyl linkage, and ethyl ester group
属性
CAS 编号 |
72793-65-8 |
|---|---|
分子式 |
C14H13NO4S |
分子量 |
291.32 g/mol |
IUPAC 名称 |
ethyl 2-(1-nitronaphthalen-2-yl)sulfanylacetate |
InChI |
InChI=1S/C14H13NO4S/c1-2-19-13(16)9-20-12-8-7-10-5-3-4-6-11(10)14(12)15(17)18/h3-8H,2,9H2,1H3 |
InChI 键 |
XSWKMWLUIAXIHZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CSC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)




![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)


